Cas no 484022-71-1 (8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide)

8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
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- MDL: MFCD02748412
- インチ: 1S/C16H17NO5/c1-20-13-6-2-4-10-8-12(16(19)22-14(10)13)15(18)17-9-11-5-3-7-21-11/h2,4,6,8,11H,3,5,7,9H2,1H3,(H,17,18)
- InChIKey: XMAQQXKECYXMLN-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=C(OC)C=CC=C2C=C1C(NCC1CCCO1)=O
8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373930-5g |
8-Methoxy-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2h-chromene-3-carboxamide |
484022-71-1 | 98% | 5g |
¥13198 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373930-10g |
8-Methoxy-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2h-chromene-3-carboxamide |
484022-71-1 | 98% | 10g |
¥17395 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373930-100mg |
8-Methoxy-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2h-chromene-3-carboxamide |
484022-71-1 | 98% | 100mg |
¥2322 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373930-1g |
8-Methoxy-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2h-chromene-3-carboxamide |
484022-71-1 | 98% | 1g |
¥5801 | 2023-03-11 |
8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamideに関する追加情報
Introduction to 8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (CAS No. 484022-71-1)
8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (CAS No. 484022-71-1) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This chromene derivative, characterized by its methoxy and tetrahydrofuran substituents, exhibits promising properties that make it a valuable candidate for further research and development in medicinal chemistry.
The molecular structure of 8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide consists of a chromene core, which is a heterocyclic aromatic compound containing a benzene ring fused to a pyran ring. The presence of the methoxy group at the 8-position and the tetrahydrofuran-2-ylmethyl group at the N-position introduces specific electronic and steric properties that influence its reactivity and interactions with biological targets. This compound's architecture suggests potential applications in the design of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the pharmacological profile of 8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide with greater precision. Studies indicate that this compound may exhibit inhibitory effects on various enzymes and receptors involved in pathophysiological processes. For instance, preliminary in vitro studies have suggested that it could interfere with the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain signaling pathways.
The tetrahydrofuran moiety in the molecule is particularly noteworthy, as it can enhance solubility and bioavailability, which are critical factors for drug efficacy. Additionally, the chromene core is known for its antioxidant properties, which could contribute to the compound's potential therapeutic benefits. These characteristics make 8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide an attractive scaffold for designing molecules with enhanced pharmacological activity.
In the realm of drug discovery, the synthesis of derivatives from natural product-inspired scaffolds has become increasingly popular. The chromene family, derived from flavonoids found in various plants, has been extensively studied for its bioactivity. The introduction of functional groups such as methoxy and tetrahydrofuran into these structures can modulate their biological effects, leading to compounds with improved therapeutic profiles. The synthesis of 8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide exemplifies this approach, showcasing how structural modifications can yield novel compounds with potential clinical applications.
Current research is focused on elucidating the mechanism of action of this compound through both in vitro and in vivo studies. Preclinical trials are being designed to evaluate its efficacy and safety in animal models of inflammation, neurodegeneration, and other relevant diseases. The integration of high-throughput screening technologies has accelerated the process of identifying promising candidates like 8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide, allowing for rapid assessment of their biological activity across multiple targets.
The role of computational methods in drug discovery cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how 8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide interacts with biological targets at an atomic level. These studies have helped refine its structure to optimize binding affinity and reduce potential side effects. Such computational approaches are essential for guiding experimental efforts and ensuring that resources are focused on the most promising chemical entities.
Another area of interest is the development of prodrugs based on chromene derivatives to enhance their pharmacokinetic properties. By incorporating additional functional groups or linkers, prodrugs can improve solubility, stability, and tissue distribution. The methoxy and tetrahydrofuran substituents in 8-methoxy-2 oxo-N-(tetrahydrofuran - 2 - ylmethyl) - 2 H - chromene - 3 - carboxamide could serve as attachment points for such modifications, potentially leading to more effective formulations.
The environmental impact of drug development is also a growing concern. Sustainable synthetic routes that minimize waste and energy consumption are being explored alongside traditional methods. Green chemistry principles are being applied to optimize the synthesis of complex molecules like 8-methoxy - 2 - oxo - N -( tetrahydrofuran - 2 - ylmethyl) - 2 H - chromene - 3 - carboxamide, ensuring that future pharmaceuticals are developed responsibly.
In conclusion,8-methoxy - 2 - oxo - N -( tetrahydrofuran - 2 - ylmethyl) - 2 H - chromene - 3 carboxamide (CAS No .48402271_1) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and potential therapeutic applications . Its unique combination of functional groups makes it a versatile scaffold for drug design , while ongoing research continues to uncover its full pharmacological profile . As computational methods improve , so too does our ability to harness this compound's potential for developing novel treatments . The future holds exciting possibilities as scientists delve deeper into understanding how this remarkable molecule can benefit human health .
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